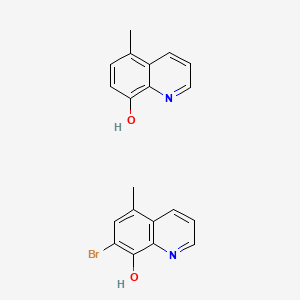
Intetrix
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Intetrix, also known as this compound, is a useful research compound. Its molecular formula is C20H17BrN2O2 and its molecular weight is 397.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
Protein Engineering
Intetrix has been utilized in the development of temperature-responsive gene expression systems. A notable example is the splicing intein-mediated temperature-responsive gene expression system (SIMTeGES), which allows for precise control over protein production in engineered yeast strains. This system has shown promise in enhancing the biosynthesis of complex compounds, such as sanguinarine, through optimized fermentation processes .
Case Study: Sanguinarine Biosynthesis
In a study, researchers integrated 42 expression cassettes and disrupted eight endogenous genes to achieve a sanguinarine titer of 448.64 mg L−1 using fed-batch fermentation. The use of this compound in this context facilitated the dynamic regulation of gene expression, significantly improving yield and efficiency .
Pharmaceutical Applications
Antioxidant Properties
this compound has demonstrated free radical scavenging properties, making it a candidate for anti-inflammatory treatments. Research indicates that extracts containing this compound can inhibit nitric oxide secretion and reduce tumor necrosis factor-alpha levels, suggesting potential therapeutic applications in conditions characterized by oxidative stress and inflammation .
Case Study: Anti-Inflammatory Effects
In vitro studies have shown that this compound-containing extracts can diminish inflammation in animal models, highlighting its potential as a natural anti-inflammatory agent. The extracts exhibited strong inhibition of nitric oxide production and inflammatory cytokines, which are critical in managing diseases like arthritis .
Cell Culture Applications
Organoid Culture Systems
this compound has been employed to enhance cell adhesion in organoid culture systems. The C-terminal integrin-binding fragment of Invasin, derived from Yersinia species, when coated on culture plates, promotes gut epithelial cell adhesion and supports long-term expansion of organoids. This application is particularly relevant for developing ethical alternatives to traditional Matrigel-based systems .
Case Study: Epithelial Cell Expansion
In a recent study, organoid cultures utilizing this compound facilitated the sustained expansion of human and mouse epithelial cells under defined conditions. This method allows for better imaging and accessibility compared to conventional methods, showcasing this compound's versatility in cell culture applications .
Environmental Applications
Bioremediation Potential
this compound has also been investigated for its potential role in bioremediation processes. Its ability to enhance microbial activity can be harnessed to degrade pollutants in contaminated environments. Studies suggest that compounds similar to this compound can stimulate the growth of specific microbial communities essential for bioremediation .
| Application Area | Specific Use Case | Results/Impact |
|---|---|---|
| Biochemical | Sanguinarine biosynthesis | Achieved titer of 448.64 mg L−1 |
| Pharmaceutical | Anti-inflammatory effects | Reduced nitric oxide and TNF-alpha levels |
| Cell Culture | Organoid culture systems | Enhanced cell adhesion and long-term expansion |
| Environmental | Bioremediation | Stimulated microbial activity for pollutant degradation |
Eigenschaften
CAS-Nummer |
87453-65-4 |
|---|---|
Molekularformel |
C20H17BrN2O2 |
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
7-bromo-5-methylquinolin-8-ol;5-methylquinolin-8-ol |
InChI |
InChI=1S/C10H8BrNO.C10H9NO/c1-6-5-8(11)10(13)9-7(6)3-2-4-12-9;1-7-4-5-9(12)10-8(7)3-2-6-11-10/h2-5,13H,1H3;2-6,12H,1H3 |
InChI-Schlüssel |
CIUVSYGSSMUTLH-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=NC2=C(C=C1)O.CC1=CC(=C(C2=C1C=CC=N2)O)Br |
Kanonische SMILES |
CC1=C2C=CC=NC2=C(C=C1)O.CC1=CC(=C(C2=C1C=CC=N2)O)Br |
Key on ui other cas no. |
87453-65-4 |
Synonyme |
intetrix |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















